4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine
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Overview
Description
4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and pyridylamine groups. Common reagents used in these reactions include thionyl chloride, ethylamine, and cyclohexylamine. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group. Common reagents and conditions for these reactions include acidic or basic environments, elevated temperatures, and specific catalysts.
Scientific Research Applications
4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
4-(4-Bromophenyl)-2-ethyl-1,3-thiazole: Known for its antimicrobial properties.
4-(3-Chlorophenyl)-2-methyl-1,3-thiazole: Studied for its antiviral activity.
4-(4-Methoxyphenyl)-2-ethyl-1,3-thiazole: Investigated for its potential anticancer effects. Compared to these compounds, 4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine is unique due to its specific structural features and the presence of the pyridylamine group, which may confer distinct biological activities.
Properties
CAS No. |
365429-46-5 |
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Molecular Formula |
C22H24ClN3S |
Molecular Weight |
398.0 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-N-cyclohexylpyridin-2-amine |
InChI |
InChI=1S/C22H24ClN3S/c1-2-20-26-21(15-7-6-8-17(23)13-15)22(27-20)16-11-12-24-19(14-16)25-18-9-4-3-5-10-18/h6-8,11-14,18H,2-5,9-10H2,1H3,(H,24,25) |
InChI Key |
YKVIZYUAHDBQCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC3CCCCC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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